3-(4-甲氧基苯氧基)苄胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a β-amyloid aggregation inhibitor, starts with a one-pot synthesis involving a Pummerer reaction and is followed by several other steps including acylation and treatment with diethylamine . Similarly, the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H- benzopyran-4-one hydrochloride, an intermediate of PD128907, involves addition, hydrolysis, cyclization, oximation, esterification, and a Neber rearrangement, resulting in a total yield of 43.4% . These examples demonstrate the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

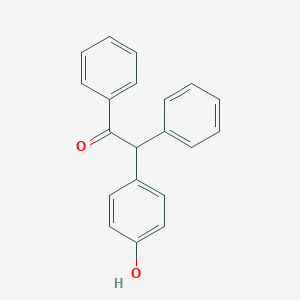

The molecular structure of compounds similar to 3-(4-Methoxyphenoxy)benzylamine hydrochloride often includes aromatic rings, ether linkages, and amine groups. The presence of a methoxy group can influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. For example, the methoxy group in the compound synthesized in paper is crucial for the regioselective O-demethylation of aryl methyl ethers.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include etherification, reduction, oximation, and cyclization . These reactions are carefully chosen to build the desired molecular framework while introducing functional groups that confer the required properties to the final compound. The efficiency of these reactions can be influenced by factors such as the choice of catalyst, reaction temperature, and the ratio of reactants .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives are influenced by their functional groups. For instance, the presence of a hydrochloride salt, as in 4-Hydroxy-3-methoxy benzylamine hydrochloride, affects the compound's solubility and stability, making it more amenable to certain reactions or biological assays . The methoxy group can also affect the lipophilicity of the molecule, which is an important consideration in drug design.

科学研究应用

合成技术和表征

与3-(4-甲氧基苯氧基)苄胺盐酸盐相关化合物的合成和表征为其在科学研究应用中提供了见解。例如,一项研究描述了从香草醛和盐酸羟胺合成4-羟基-3-甲氧基苄胺盐酸盐的过程,突出了肟化、还原和盐化反应的过程。这种合成的总产率达到了89.7%,其结构经过元素分析、红外光谱和1H核磁共振确认,展示了一种生产相关化合物用于进一步研究应用的方法论 (Li Yong-xin, 2012)。

化学结构和光谱学

对与3-(4-甲氧基苯氧基)苄胺盐酸盐密切相关的化合物的化学结构和光谱学的详细研究对于理解其在科学研究中的应用至关重要。例如,对(E)-2-[(2-氯苄亚胺)甲基]甲氧基苯酚的光谱学研究和结构进行了检验,通过各种光谱技术,包括傅里叶变换红外光谱、1H核磁共振、13C核磁共振和紫外-可见光谱,揭示了分子结构的见解。这些研究对于在科学研究中识别和利用类似化合物至关重要 (H. Unver et al., 2009)。

在环境条件下的稳定性

了解相关化合物在不同环境条件下的稳定性对于它们在科学研究中的应用至关重要。对UV过滤剂的稳定性的研究,包括类似于3-(4-甲氧基苯氧基)苄胺盐酸盐的化合物,在氯化水中显示出与游离氯的显着反应,遵循伪一级动力学。这些研究对于评估在各种应用中使用的化学化合物的环境影响和稳定性至关重要 (N. Negreira et al., 2008)。

衍生物合成和生物评价

对与3-(4-甲氧基苯氧基)苄胺盐酸盐类似的化合物的衍生物的合成和生物评价显示出潜在的抗分枝杆菌活性。例如,制备了一系列取代的2-羟基-3-[(2-芳氧乙基)氨基]丙基4-[(烷氧羰基)氨基]苯甲酸酯,并显示出对某些分枝杆菌物种比标准治疗具有更高的活性。这类研究突显了这些化合物的潜在药用应用 (Jan Tengler et al., 2013)。

安全和危害

属性

IUPAC Name |

[3-(4-methoxyphenoxy)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15;/h2-9H,10,15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMNITVEVSYONZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590028 |

Source

|

| Record name | 1-[3-(4-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenoxy)benzylamine hydrochloride | |

CAS RN |

154108-33-5 |

Source

|

| Record name | 1-[3-(4-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Methoxyphenoxy)benzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)

![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)

![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)